Undecylenamidopropyl betaine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

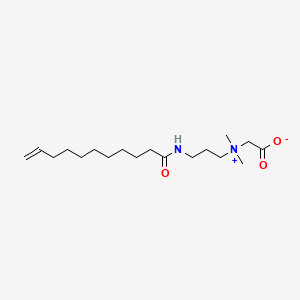

2-[dimethyl-[3-(undec-10-enoylamino)propyl]azaniumyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34N2O3/c1-4-5-6-7-8-9-10-11-13-17(21)19-14-12-15-20(2,3)16-18(22)23/h4H,1,5-16H2,2-3H3,(H-,19,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJMHOVIUFGSNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCNC(=O)CCCCCCCCC=C)CC(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80158371 | |

| Record name | Undecylenamidopropylbetaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133798-12-6 | |

| Record name | Undecylenamidopropyl betaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133798126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecylenamidopropylbetaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UNDECYLENAMIDOPROPYL BETAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63GUT2NLRD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Undecylenamidopropyl Betaine: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undecylenamidopropyl betaine (B1666868) is an amphoteric surfactant belonging to the alkylamidopropyl betaine class.[1] Derived from undecylenic acid, a fatty acid obtained from castor oil, this compound is distinguished by its zwitterionic nature, possessing both a cationic quaternary ammonium (B1175870) group and an anionic carboxylate group.[2][3] This unique structure imparts a range of desirable properties, including mildness, foam-boosting capabilities, and viscosity control in formulations.[4][5][6] Notably, it exhibits antifungal properties, making it a valuable ingredient in specialized personal care and cosmetic products.[2] This guide provides a detailed overview of its chemical structure, a comprehensive breakdown of its synthesis pathway, including reaction parameters and experimental protocols, and quantitative data relevant to its production.

Chemical Structure and Properties

Undecylenamidopropyl betaine is chemically identified as 2-[dimethyl-[3-(undec-10-enoylamino)propyl]azaniumyl]acetate.[2][7] Its structure consists of a hydrophobic 11-carbon undecylenoyl group, a central amidopropyl linkage, and a hydrophilic head containing a permanently cationic quaternary ammonium ion and a pH-dependent anionic carboxylate group. This amphoteric characteristic allows it to behave as either an anionic or cationic surfactant depending on the pH of the solution.[2]

Key Chemical Information:

-

IUPAC Name: 2-[dimethyl-[3-(undec-10-enoylamino)propyl]azaniumyl]acetate[7]

-

CAS Number: 133798-12-6[7]

-

Molecular Formula: C₁₈H₃₄N₂O₃[7]

Physicochemical Properties:

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 326.5 g/mol | [2][7] |

| Molecular Formula | C₁₈H₃₄N₂O₃ | [7][8] |

| Comedogenicity Score | 1 (out of 5) | [3] |

| Typical Concentration in Formulations | 30.0 ± 2% | [9] |

| Max NaCl Content | ≤ 6% | [9] |

| Max Free Undecylenic Acid | ≤ 0.5% |[9] |

Synthesis of this compound

The industrial synthesis of this compound is a well-established two-step process.[10] This process begins with the formation of an amidoamine intermediate, which is subsequently quaternized to yield the final betaine product.[2]

Synthesis Workflow

The overall synthesis can be visualized as a sequential two-stage reaction. The first stage involves the condensation of a fatty acid with an amine, followed by a quaternization step.

Caption: Synthesis workflow for this compound.

Step 1: Amidation Reaction

The first step is the amidation of undecylenic acid with 3-dimethylaminopropylamine (B130723) (DMAPA).[11] This is a condensation reaction that forms an amide bond and releases water as a byproduct. The reaction is typically carried out at elevated temperatures to drive the reaction forward by continuously removing the water formed.[10][11]

Reaction: Undecylenic Acid + DMAPA → Undecylenamidopropyl Dimethylamine + H₂O

Typical Reaction Parameters for Amidation:

| Parameter | Value | Reference |

|---|---|---|

| Reactant Mole Ratio (Fatty Acid:DMAPA) | 1:1 to 1:1.1 (preferably 1:1.05) | [11] |

| Reaction Temperature | 140 - 180°C (preferably 160 - 180°C) | [11][12] |

| Reaction Time | 5.5 - 8 hours | [11] |

| Reaction End Point (Acid Value) | < 12 (preferably < 8) | [11] |

| Atmosphere | Inert (e.g., Nitrogen) |[12] |

Step 2: Carboxymethylation (Quaternization)

In the second step, the tertiary amine of the undecylenamidopropyl dimethylamine intermediate is quaternized. This is achieved by reacting it with sodium monochloroacetate (SMCA) in an aqueous medium.[10][11] The reaction, often termed carboxymethylation, results in the formation of the zwitterionic betaine and sodium chloride as a byproduct.[10]

Reaction: Undecylenamidopropyl Dimethylamine + Sodium Monochloroacetate → this compound + NaCl

Typical Reaction Parameters for Carboxymethylation:

| Parameter | Value | Reference |

|---|---|---|

| Reactant Mole Ratio (Amidoamine:SMCA) | 1:1 to 1:1.1 (preferably 1:1.05) | [10][11] |

| Reaction Temperature | 80 - 100°C (preferably 95 - 100°C) | [10][11] |

| Reaction Time | 6 - 8 hours | [10][13] |

| pH | Maintained between 7.5 - 8.2 | [13][14] |

| Medium | Aqueous |[10] |

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound. These are generalized procedures, and specific parameters may be adjusted based on the scale and equipment.

Protocol for Amidation

-

Reactor Setup: A suitable reactor is equipped with a mechanical stirrer, a temperature controller, a nitrogen inlet, and a distillation condenser to remove water.

-

Charging Reactants: Charge undecylenic acid and 3-dimethylaminopropylamine (DMAPA) into the reactor in a 1:1.05 molar ratio.[11]

-

Inert Atmosphere: Purge the reactor with nitrogen to create an inert atmosphere.[12]

-

Heating: Gradually heat the reaction mixture to 160-180°C under continuous stirring.[11][12]

-

Reaction and Water Removal: Maintain the temperature for 5.5-8 hours. The water produced during the reaction is continuously removed by distillation.[11]

-

Monitoring: Monitor the reaction progress by periodically measuring the acid value of the mixture. The reaction is considered complete when the acid value drops below 10.[11]

-

Cooling: Once complete, cool the resulting amidoamine intermediate to approximately 60-70°C before proceeding to the next step.

Protocol for Carboxymethylation

-

Reactor Setup: The amidoamine from the previous step is kept in a reactor equipped with a stirrer, pH meter, and temperature control.

-

Dilution: Add a calculated amount of water to the amidoamine to create an aqueous medium for the reaction.

-

Addition of SMCA: Prepare an aqueous solution of sodium monochloroacetate (SMCA). Add the SMCA solution to the amidoamine over a period of 30 minutes, maintaining a molar ratio of amidoamine to SMCA of 1:1.05.[11][13]

-

Heating and pH Control: Heat the mixture to 80-100°C.[11] During the reaction, the pH is maintained between 7.5 and 8.2 by the controlled addition of a sodium hydroxide (B78521) solution.[13][14]

-

Reaction: Stir the mixture at the target temperature for 6-8 hours.[10][13]

-

Monitoring: The completion of the reaction can be monitored by measuring the concentration of liberated chloride ions or by analyzing the remaining free amidoamine content, which should be below 0.5%.[13][14]

-

Final Adjustments: After completion, the reaction mixture is cooled. The final product is an aqueous solution of this compound, typically around 30% active matter, with sodium chloride as a byproduct.[9]

Conclusion

The synthesis of this compound is a robust and efficient two-step chemical process that is widely used for the commercial production of amphoteric surfactants. A thorough understanding of the reaction stoichiometry, temperature, and pH control is critical to ensure high yield and purity of the final product. The resulting surfactant's unique combination of mildness, cleansing, and antimicrobial properties makes it a highly versatile ingredient in the formulation of advanced cosmetic and personal care products.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Buy this compound | 133798-12-6 [smolecule.com]

- 3. deascal.com [deascal.com]

- 4. This compound, 98510-75-9 [thegoodscentscompany.com]

- 5. cosmileeurope.eu [cosmileeurope.eu]

- 6. parchem.com [parchem.com]

- 7. This compound | C18H34N2O3 | CID 9949269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. FR2792195A1 - Use of this compound against skin infections due to Candida albicans, to prevent comedos and limit scaling - Google Patents [patents.google.com]

- 10. WO2016053212A1 - Process for preparation of concentrated gelling free aqueous solution of betaine - Google Patents [patents.google.com]

- 11. EP3002275B1 - Process for preparing a concentrated, non-gelling, aqueous solution of betaine - Google Patents [patents.google.com]

- 12. KR102011128B1 - Preparation of cocoamidoalkylbetaine with good color quality, color stability and color durability and amphoteric surfactant containing the same - Google Patents [patents.google.com]

- 13. EP1672056B1 - Aqueous composition of a betaine with solids content of at least 45% by weight - Google Patents [patents.google.com]

- 14. US7384898B2 - Aqueous composition of a betaine with solids content of at least 45% by weight - Google Patents [patents.google.com]

Undecylenamidopropyl Betaine: A Technical Guide to Its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undecylenamidopropyl betaine (B1666868) is a zwitterionic (amphoteric) surfactant that has garnered significant interest in the cosmetic, personal care, and pharmaceutical industries. Derived from undecylenic acid, a fatty acid obtained from castor oil, this compound exhibits a unique combination of mildness, excellent foaming properties, and notable biological activity, including antifungal effects. Its amphoteric nature allows it to be versatile in various formulations, acting as a cleansing agent, antistatic agent, hair and skin conditioner, and viscosity modifier. This technical guide provides an in-depth overview of the core physicochemical properties of Undecylenamidopropyl betaine, details experimental protocols for their determination, and illustrates its mechanisms of action.

Chemical and Physical Properties

This compound's molecular structure consists of a hydrophobic undecylenoyl group and a hydrophilic portion containing both a quaternary ammonium (B1175870) cation and a carboxylate anion.[1][2] This structure imparts its characteristic amphoteric surfactant properties.

Identification and Structure

| Property | Data |

| IUPAC Name | 2-[dimethyl-[3-(undec-10-enoylamino)propyl]azaniumyl]acetate[1][3] |

| CAS Number | 133798-12-6[1][3] |

| Molecular Formula | C₁₈H₃₄N₂O₃[1][3] |

| Molecular Weight | 326.5 g/mol [1][3] |

| SMILES | C--INVALID-LINK--(CCCNC(=O)CCCCCCCCC=C)CC(=O)[O-][1][3] |

| InChI Key | UIJMHOVIUFGSNF-UHFFFAOYSA-N[1][3] |

Physicochemical Data

| Property | Value / Information |

| Appearance | Typically supplied as a viscous pale yellow solution. |

| Solubility | Soluble in water. Specific solubility values (e.g., g/100 mL) in water and other organic solvents are not readily available. |

| Melting Point | Not specified in available literature. |

| Boiling Point | Not specified in available literature. |

| pKa | Not specified in available literature. As a zwitterion, it possesses both acidic (carboxylate) and basic (quaternary ammonium) functionalities. |

| Critical Micelle Concentration (CMC) | Reported to have a low CMC, indicating high surface activity.[3] A specific value is not consistently reported and can be influenced by temperature and the presence of other substances.[3] For similar amphoteric betaines, the CMC is typically in the range of 0.4 - 1.0 mM.[4] |

| Surface Tension | Capable of significantly reducing the interfacial tension at oil-water interfaces, potentially to levels as low as 10⁻³ mN/m under optimal conditions.[3] |

| Viscosity | Acts as a viscosity controlling agent in formulations.[2][5][6] The viscosity of its solutions can be enhanced by the addition of polymers.[3] Specific viscosity values for solutions of this compound are not readily available. |

| Stability | Maintains its zwitterionic form and is stable over a wide pH range, typically from 4 to 10.[3] |

Synthesis of this compound

The synthesis of this compound is typically a two-step process:

-

Amidation: Undecylenic acid is reacted with N,N-dimethyl-1,3-propanediamine (DMAPA) to form an amidoamine intermediate.

-

Quaternization: The resulting amidoamine is then reacted with a quaternizing agent, such as sodium chloroacetate, in an aqueous medium to yield the final betaine product.

Mechanisms of Action

Surfactant and Cleansing Mechanism

As an amphoteric surfactant, this compound reduces the surface tension of water. Its amphiphilic nature, with a hydrophobic tail and a hydrophilic head, allows it to form micelles in aqueous solutions above its critical micelle concentration. These micelles can encapsulate hydrophobic substances like oil and dirt, lifting them from surfaces to be washed away.

Antifungal Mechanism

The antifungal properties of this compound are attributed to the undecylenic acid moiety. Undecylenic acid is known to be effective against fungi, particularly Candida albicans. The proposed mechanism involves the inhibition of fungal morphogenesis, preventing the transition from the yeast form to the invasive hyphal form. This is thought to occur through the disruption of fatty acid biosynthesis in the fungus.

Experimental Protocols

Due to the lack of specific published values for several of this compound's physicochemical properties, the following section outlines standard experimental protocols that can be employed for their determination.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by observing the change in a physical property of the surfactant solution as a function of concentration. The concentration at which an abrupt change in the property occurs is the CMC.

Method 1: Surface Tensiometry

-

Preparation of Solutions: Prepare a series of aqueous solutions of this compound with varying concentrations, spanning a range expected to include the CMC.

-

Measurement: Measure the surface tension of each solution using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate method).

-

Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is the concentration at the point of inflection where the surface tension becomes relatively constant.

Method 2: Conductometry

-

Preparation of Solutions: Prepare a series of aqueous solutions of this compound of known concentrations.

-

Measurement: Measure the electrical conductivity of each solution using a calibrated conductivity meter.

-

Data Analysis: Plot the conductivity against the surfactant concentration. Two linear regions with different slopes will be observed. The intersection of these two lines corresponds to the CMC.

Determination of Solubility

-

Sample Preparation: Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the mixture to stand, and then separate the saturated solution from the undissolved solute by centrifugation or filtration.

-

Quantification: Determine the concentration of this compound in the clear saturated solution using an appropriate analytical method (e.g., HPLC, titration). The solubility is expressed as mass of solute per volume or mass of solvent.

Determination of Viscosity

-

Solution Preparation: Prepare solutions of this compound at various concentrations in the desired solvent.

-

Measurement: Use a viscometer (e.g., a rotational viscometer or a capillary viscometer) to measure the viscosity of each solution at a controlled temperature.

-

Data Recording: Record the viscosity, typically in units of millipascal-seconds (mPa·s) or centipoise (cP), for each concentration.

Conclusion

This compound is a multifunctional amphoteric surfactant with a favorable combination of physicochemical and biological properties. Its effectiveness as a cleansing and foaming agent, coupled with its mildness and antifungal activity, makes it a valuable ingredient in a wide range of applications, from personal care products to potential therapeutic formulations. While there is a need for more publicly available quantitative data on its specific physicochemical parameters, the experimental protocols outlined in this guide provide a framework for researchers to characterize this compound comprehensively. Further investigation into its interactions with other formulation components and its biological mechanisms will continue to expand its utility in scientific and industrial fields.

References

- 1. This compound | C18H34N2O3 | CID 9949269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. Buy this compound | 133798-12-6 [smolecule.com]

- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 5. makingchembooks.com [makingchembooks.com]

- 6. incibeauty.com [incibeauty.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Zwitterionic Nature of Undecylenamidopropyl Betaine (B1666868)

Abstract

Undecylenamidopropyl betaine is a versatile amphoteric surfactant widely utilized in the cosmetic and personal care industries.[1][2] Its efficacy and mildness stem from its zwitterionic nature, possessing both a permanent positive charge and a pH-dependent negative charge within its molecular structure.[1][3] This unique characteristic allows it to exhibit cationic, anionic, or zwitterionic properties depending on the pH of the formulation, providing exceptional compatibility and performance benefits. This technical guide delves into the core principles of its zwitterionic behavior, supported by its chemical structure, physicochemical properties, and the experimental methodologies used for its characterization.

Chemical Structure and Synthesis

This compound, with the IUPAC name 2-[dimethyl-[3-(undec-10-enoylamino)propyl]azaniumyl]acetate, is synthesized through a two-step process.[1][4] The synthesis begins with the amidation of undecylenic acid with 3-dimethylaminopropylamine (B130723) (DMAPA), followed by a quaternization step using monochloroacetic acid.[1][2]

The final structure consists of:

-

A hydrophobic undecylenoyl tail derived from undecylenic acid (a fatty acid from castor oil), which is responsible for its surface-active properties.[2]

-

An amide linkage connecting the hydrophobic tail to the polar head group.

-

A propyl spacer .

-

A hydrophilic head group containing:

-

A quaternary ammonium (B1175870) cation (-N⁺(CH₃)₂-), which maintains a permanent positive charge across the entire pH spectrum.

-

A carboxylate anion (-COO⁻), whose charge is dependent on the surrounding pH.

-

This dual-charge nature within the same molecule is the foundation of its zwitterionic character.[3]

The Zwitterionic Nature and pH Dependence

A zwitterion is a molecule that contains an equal number of positively and negatively charged functional groups, resulting in a net neutral charge. In this compound, the quaternary ammonium group is always positively charged, while the carboxylate group's charge state is dictated by the pH. This allows the molecule to transition between cationic, zwitterionic, and anionic states.

-

Acidic Conditions (Low pH): The carboxylate group (-COO⁻) becomes protonated to form a neutral carboxylic acid (-COOH). The permanent positive charge on the quaternary ammonium group dominates, giving the molecule a net positive charge and causing it to behave as a cationic surfactant .

-

Isoelectric Point (pI): At a specific pH, known as the isoelectric point, the negative charge of the deprotonated carboxylate group perfectly balances the positive charge of the quaternary ammonium group. The molecule has a net charge of zero, yet remains highly polar.

-

Neutral to Alkaline Conditions (High pH): The carboxylate group is fully deprotonated (-COO⁻). While the positive quaternary ammonium charge is still present, the molecule as a whole behaves as an anionic surfactant in many respects, particularly in its interaction with other charged species.

Research indicates that this compound maintains its zwitterionic form across a broad pH range, typically between 4 and 10, which contributes to its stability and consistent performance in various formulations.[1]

Caption: pH-dependent charge states of this compound.

Physicochemical Properties

The zwitterionic nature of this compound gives rise to several key properties beneficial in formulations. It acts as an excellent cleansing and wetting agent, a foam booster and stabilizer, an antistatic agent, and a viscosity controller.[2][5][6] Unlike harsher anionic surfactants, it provides mild cleansing without stripping the natural moisture barrier of the skin.[1]

| Property | Value | Source |

| IUPAC Name | 2-[dimethyl-[3-(undec-10-enoylamino)propyl]azaniumyl]acetate | [1][4] |

| CAS Number | 133798-12-6 | [1][4] |

| Molecular Formula | C₁₈H₃₄N₂O₃ | [1][4] |

| Molecular Weight | 326.5 g/mol | [1][4] |

| Classification | Amphoteric Surfactant, Quaternary Ammonium Cation | [5] |

| pH Stability Range | Maintains zwitterionic form across a wide range (e.g., pH 4-10) | [1] |

| Key Functions | Cleansing, Foam Boosting, Conditioning, Antistatic, Viscosity Control | [2][3][5] |

Experimental Protocols

Characterizing the zwitterionic nature of a surfactant like this compound involves several key experiments to determine its pH-dependent properties.

Potentiometric Titration for pKa and Isoelectric Point (pI) Determination

This is a fundamental method to quantify the pH at which the carboxylate group ionizes.

Methodology:

-

Sample Preparation: Prepare an aqueous solution of this compound of known concentration (e.g., 10 mM).

-

Titration Setup: Use a calibrated pH meter with a glass electrode and an automatic titrator.

-

Acidic Titration: Start by acidifying the solution to a low pH (e.g., pH 2) with a strong acid like HCl.

-

Base Titration: Titrate the solution with a standardized strong base solution (e.g., 0.1 M NaOH). Record the pH value after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The resulting titration curve will show inflection points corresponding to the pKa of the carboxylic acid group. The isoelectric point can be calculated from the pKa values of the acidic and basic functional groups.

Caption: Workflow for potentiometric titration of a betaine surfactant.

Surface Tension Measurement vs. pH

This experiment reveals how the surfactant's effectiveness at reducing surface tension (a measure of its surface activity) changes with its ionic state.

Methodology:

-

Solution Preparation: Prepare a series of this compound solutions at a fixed concentration (above its Critical Micelle Concentration) but buffered at different pH values (e.g., from pH 3 to 11).

-

Instrumentation: Use a tensiometer employing the Du Noüy ring or Wilhelmy plate method.

-

Measurement: Measure the surface tension of each buffered solution at a controlled temperature.

-

Data Analysis: Plot surface tension as a function of pH. Changes in the curve can indicate transitions in the molecular state (e.g., from cationic to zwitterionic), which affects how the molecules pack at the air-water interface.

Zeta Potential Measurement

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is an excellent indicator of the net charge on the surfactant micelles.

Methodology:

-

Sample Preparation: Prepare a dispersion of this compound micelles in a series of buffers with varying pH values.

-

Instrumentation: Use a Zetasizer or a similar instrument that measures electrophoretic mobility via laser Doppler velocimetry.

-

Measurement: For each sample, measure the electrophoretic mobility of the micelles. The instrument's software will convert this to a zeta potential value.

-

Data Analysis: Plot the zeta potential (in mV) versus pH. The plot will show a positive zeta potential at low pH, which decreases as the pH increases, passing through zero at the isoelectric point, and potentially becoming negative at high pH.

Conclusion

The zwitterionic nature of this compound is central to its function as a high-performance, mild, and versatile surfactant. Its ability to adapt its net charge based on the formulation's pH allows it to act as a foam booster, viscosity modifier, and conditioning agent, while maintaining compatibility with a wide range of other cosmetic ingredients. Understanding its pH-dependent behavior through rigorous experimental characterization is crucial for formulators seeking to optimize its performance in advanced personal care and therapeutic products.

References

An In-depth Technical Guide to Undecylenamidopropyl Betaine (CAS: 133798-12-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undecylenamidopropyl betaine (B1666868) (CAS number 133798-12-6) is a versatile amphoteric surfactant derived from undecylenic acid, a fatty acid obtained from castor oil.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, mechanisms of action, and applications, with a focus on its role in cosmetic and pharmaceutical formulations. It details experimental protocols for its synthesis and performance evaluation, including its notable antifungal activity. Toxicological data is also presented to provide a complete safety and efficacy profile.

Chemical and Physical Properties

Undecylenamidopropyl betaine is a zwitterionic compound, possessing both a cationic quaternary ammonium (B1175870) group and an anionic carboxylate group. This structure imparts its amphoteric surfactant properties, allowing it to be effective over a wide pH range.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-[dimethyl-[3-(undec-10-enoylamino)propyl]azaniumyl]acetate | [3] |

| CAS Number | 133798-12-6 | [3] |

| Molecular Formula | C₁₈H₃₄N₂O₃ | [3][4] |

| Molecular Weight | 326.47 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [5] |

| pH (5% in water) | 5.8 - 7.5 | |

| Solubility | Soluble in water | [6] |

Synthesis

The synthesis of this compound is typically a two-step process.[2]

Experimental Protocol: Synthesis of this compound

Step 1: Amidation

-

Undecylenic acid is reacted with N,N-dimethyl-1,3-propanediamine (DMAPA).[2]

-

The reaction is carried out at an elevated temperature, typically with stirring under an inert atmosphere to prevent oxidation.

-

The water formed during the reaction is removed to drive the equilibrium towards the formation of the amidoamine intermediate, undecylenamidopropyl dimethylamine.

Step 2: Quaternization

-

The resulting amidoamine is then reacted with a quaternizing agent, typically sodium chloroacetate, in an aqueous solution.[2]

-

The reaction is usually performed at a controlled temperature and pH to facilitate the formation of the betaine.

-

The final product is a solution of this compound.

Mechanisms of Action

Surfactant and Antistatic Action

As an amphoteric surfactant, this compound reduces the surface tension of water, allowing for the effective removal of dirt and oil from skin and hair.[7] Its zwitterionic nature enables it to function as a cleansing agent, foam booster, and viscosity controller in formulations.[8]

The antistatic properties arise from the cationic quaternary ammonium group, which neutralizes the negative electrical charges on hair surfaces, thereby reducing static electricity and flyaways.[8]

Antifungal Activity

This compound exhibits notable antifungal properties, particularly against Candida albicans.[2] This activity is largely attributed to its undecylenic acid backbone. Undecylenic acid is known to inhibit fungal morphogenesis, preventing the transition from the yeast form to the invasive hyphal form.[9][10] The proposed mechanism involves the disruption of the fungal cell membrane and inhibition of ergosterol (B1671047) synthesis, a key component of the fungal cell membrane.[1]

Experimental Data and Protocols

Surfactant Performance

Table 2: Surfactant Performance Metrics (Illustrative)

| Parameter | Method | Typical Result |

| Surface Tension | Wilhelmy Plate or Du Noüy Ring | Significant reduction in surface tension of water. |

| Foam Volume | Ross-Miles Method | High initial foam volume and good foam stability. |

| Antistatic Effect | Hair Tress Static Measurement | Reduction in static charge on hair tresses after treatment. |

4.1.1. Experimental Protocol: Foam Height Test (Ross-Miles Method)

-

Prepare a solution of this compound at a specified concentration in distilled water.

-

Pour a defined volume of the solution into a graduated cylinder.

-

Allow a specific volume of the same solution to fall from a set height into the cylinder to generate foam.

-

Measure the initial height of the foam column.

-

Record the foam height at various time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.

Antifungal Efficacy

A patent for a composition containing this compound reports fungistatic activity against Candida albicans at concentrations between 3.5% and 7.5%.

4.2.1. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Prepare a series of twofold dilutions of this compound in a suitable liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the fungal test organism (e.g., Candida albicans).

-

Include positive (no drug) and negative (no inoculum) controls.

-

Incubate the plate at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Toxicological Profile

This compound is generally considered to be a mild and safe ingredient for use in cosmetic and personal care products. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that it is safe in cosmetics when formulated to be non-sensitizing.[3]

Table 3: Toxicological Endpoints

| Endpoint | Test Guideline | Result |

| Acute Oral Toxicity | OECD 423 | Expected to be of low toxicity. |

| Skin Irritation | OECD 439 (In vitro) | Generally non-irritating to mildly irritating depending on concentration. |

| Eye Irritation | OECD 492 (In vitro) | Can range from non-irritating to moderately irritating depending on concentration. |

| Biodegradability | OECD 301F (Ready Biodegradability) | Expected to be readily biodegradable based on similar structures. |

| Aquatic Toxicity | OECD 201, 202, 203 | Data not readily available. |

5.1. Experimental Protocol: In Vitro Skin Irritation (OECD 439)

-

A reconstructed human epidermis (RhE) tissue model is used.

-

A defined amount of the test substance is applied topically to the tissue surface.

-

After a specific exposure time, the substance is rinsed off.

-

The viability of the tissue is determined using a cell viability assay (e.g., MTT assay).

-

A reduction in tissue viability below a certain threshold indicates a potential for skin irritation.

Applications

Due to its multifaceted properties, this compound is utilized in a variety of applications:

-

Cosmetics and Personal Care: Shampoos, conditioners, body washes, facial cleansers, and anti-dandruff products.[2]

-

Pharmaceuticals: Topical antifungal formulations and medicated cleansers.

-

Drug Development: As an excipient to enhance the solubility and stability of active pharmaceutical ingredients (APIs) or as a potential active ingredient itself due to its antimicrobial properties.

Conclusion

This compound is a valuable amphoteric surfactant with a favorable safety profile and a range of beneficial properties, including cleansing, foam boosting, antistatic effects, and notable antifungal activity. Its synthesis from a renewable resource, undecylenic acid, adds to its appeal. For researchers and formulators, it offers a versatile ingredient for developing effective and mild cosmetic and pharmaceutical products. Further research into its specific toxicological profile, particularly aquatic toxicity, and a more detailed elucidation of its antifungal mechanism against a broader range of microorganisms would be beneficial.

References

- 1. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]

- 2. Buy this compound | 133798-12-6 [smolecule.com]

- 3. This compound | C18H34N2O3 | CID 9949269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. What is Undecenoic Acid used for? [synapse.patsnap.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. cosmileeurope.eu [cosmileeurope.eu]

- 8. incibeauty.com [incibeauty.com]

- 9. Undecylenic acid - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

Undecylenamidopropyl betaine mechanism of action in biological systems

A comprehensive review of the available scientific literature reveals a notable distinction in the biological understanding of Undecylenamidopropyl Betaine (B1666868) and its parent compound, Betaine (Trimethylglycine). While the former is a widely utilized ingredient in the cosmetic and personal care industry, its detailed mechanism of action in biological systems remains largely uncharacterized. In contrast, Betaine has been the subject of extensive research, revealing its multifaceted roles in cellular physiology and its potential as a therapeutic agent.

This technical guide addresses the available information on Undecylenamidopropyl Betaine and provides an in-depth exploration of the well-documented biological mechanisms of Betaine, tailored for researchers, scientists, and drug development professionals.

This compound: A Surfactant with Antimicrobial Properties

This compound is an amphoteric surfactant derived from undecylenic acid, a fatty acid known for its antifungal properties.[1][2] Its primary applications are in cosmetics and personal care products, where it functions as a cleansing agent, foam booster, and conditioning agent.[3][4][5]

The biological activity of this compound appears to be linked to its undecylenic acid component. It has demonstrated antifungal activity against pathogens such as Candida albicans and is used in formulations for skin infections and dandruff.[1][6] Furthermore, it has been shown to enhance the efficacy of other antimicrobial agents, like polyhexanethylene biguanide, in disrupting biofilms.[1] Some in vitro studies suggest it may decrease fibroblast cytotoxicity and improve the bactericidal effectiveness of other compounds.[2] However, detailed investigations into its specific molecular targets and its impact on cellular signaling pathways are not available in the current scientific literature.

Betaine (Trimethylglycine): A Multifunctional Metabolite

Betaine, or trimethylglycine, is a naturally occurring amino acid derivative found in a variety of organisms and is also synthesized in the human body.[7][8] It plays a crucial role in two primary physiological functions: as an osmoprotectant and as a methyl group donor.[7][9] These fundamental roles give rise to a cascade of effects on various biological pathways, making it a molecule of significant interest in health and disease.

Core Mechanisms of Action

Betaine's biological effects are primarily mediated through its involvement in the methionine-homocysteine cycle and its ability to stabilize cellular components under stress.

-

Methyl Group Donor: In the liver and kidneys, betaine participates in the methylation of homocysteine to form methionine, a reaction catalyzed by the enzyme betaine-homocysteine S-methyltransferase (BHMT).[10] This process is vital for regenerating the universal methyl donor, S-adenosylmethionine (SAM), which is essential for the methylation of DNA, proteins, and lipids. By donating a methyl group, betaine helps to regulate gene expression, protein function, and membrane integrity.[7][11]

-

Osmoprotectant: As an organic osmolyte, betaine accumulates in cells under hyperosmotic stress, helping to maintain cell volume and protecting cellular macromolecules from denaturation without perturbing their function.[7][9] This is particularly important in tissues like the kidney, which are exposed to high osmotic gradients.

Involvement in Cellular Signaling and Disease Modulation

The fundamental actions of betaine translate into a broad spectrum of effects on cellular signaling pathways implicated in various pathological conditions.

1. Anti-inflammatory Effects:

Betaine has been shown to exert significant anti-inflammatory effects by modulating key signaling pathways. It can inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of the inflammatory response.[10] Additionally, betaine can suppress the activation of the NLRP3 inflammasome, a multiprotein complex that triggers the production of pro-inflammatory cytokines IL-1β and IL-18.[10]

References

- 1. Buy this compound | 133798-12-6 [smolecule.com]

- 2. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

- 3. deascal.com [deascal.com]

- 4. cosmileeurope.eu [cosmileeurope.eu]

- 5. specialchem.com [specialchem.com]

- 6. FR2792195A1 - Use of this compound against skin infections due to Candida albicans, to prevent comedos and limit scaling - Google Patents [patents.google.com]

- 7. Beneficial Effects of Betaine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. What is the mechanism of Betaine? [synapse.patsnap.com]

- 10. Betaine in Inflammation: Mechanistic Aspects and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Beneficial Effects of Betaine: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antifungal Potential of Undecylenamidopropyl Betaine Against Candida albicans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Candida albicans, an opportunistic fungal pathogen, poses a significant threat, particularly to immunocompromised individuals. The emergence of antifungal resistance necessitates the exploration of novel therapeutic agents. Undecylenamidopropyl betaine (B1666868), an amphoteric surfactant derived from undecylenic acid, has demonstrated fungistatic properties. This technical guide provides an in-depth analysis of the known and inferred antifungal activities of Undecylenamidopropyl betaine against Candida albicans. While direct comprehensive studies on this compound are limited, this guide synthesizes available data, including patent information and extensive research on its constituent molecule, undecylenic acid, and other related betaine derivatives. This document outlines potential mechanisms of action, summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of pertinent biological pathways and workflows to serve as a valuable resource for the scientific community engaged in antifungal research and development.

Introduction to this compound

This compound is a zwitterionic surfactant belonging to the betaine class of compounds. Its chemical structure consists of a hydrophobic undecylenic acid tail linked to a hydrophilic betaine head group via an amide bond. This amphiphilic nature allows it to interact with cell membranes, a key characteristic underlying its presumed antifungal activity. While primarily utilized in the cosmetics industry for its mild surfactant and conditioning properties, its structural similarity to known antifungal compounds, particularly undecylenic acid, has drawn attention to its potential as an anti-candida agent. A patent has reported the fungistatic activity of this compound against Candida albicans at concentrations ranging from 3.5% to 7.5% in a Minimum Inhibitory Concentration (MIC) assay.[1]

Quantitative Data on Antifungal Efficacy

Direct and detailed quantitative data on the antifungal activity of this compound against Candida albicans from peer-reviewed literature is scarce. The primary source of information is a patent that indicates a fungistatic effect.[1] However, extensive research on undecylenic acid, the core lipophilic component of this compound, provides valuable insights into its potential efficacy.

Table 1: Antifungal Activity of Undecylenic Acid against Candida albicans

| Activity Measured | Effective Concentration | Reference |

| Biofilm Inhibition | > 3 mM (optimal) | [2][3] |

| Inhibition of Morphogenesis (Yeast-to-Hyphae) | > 4 mM (abolished) | [2][3] |

| Germ Tube Formation Reduction | 10 µM (sevenfold reduction) | [4] |

Proposed Mechanisms of Antifungal Action

Based on the known properties of undecylenic acid and other betaine derivatives, the antifungal action of this compound against Candida albicans is likely multifactorial, targeting key virulence factors and cellular structures.

Inhibition of Morphogenesis

A critical virulence factor of C. albicans is its ability to switch from a yeast-like form to a filamentous hyphal form, a process known as morphogenesis.[5] This transition is crucial for tissue invasion and biofilm formation. Undecylenic acid has been shown to effectively inhibit this process.[4][5] It is plausible that this compound, by delivering undecylenic acid to the fungal cell, disrupts the signaling pathways governing this morphological switch.

Disruption of Biofilm Formation

C. albicans biofilms are structured communities of cells encased in an extracellular matrix, which confers increased resistance to antifungal agents and host immune responses. Undecylenic acid has been demonstrated to inhibit biofilm formation at concentrations above 3 mM.[2][3] The mechanism likely involves the interference with cell adhesion and the expression of hyphal-specific genes like HWP1 (Hyphal Wall Protein 1), which are crucial for biofilm integrity.[2][6]

Alteration of Cell Membrane Integrity and Function

As a surfactant, this compound is expected to interact with the fungal cell membrane. Studies on other betaine derivatives, such as lauryl betaine, suggest a potential mechanism involving the disruption of cell membrane synthesis, particularly the ergosterol (B1671047) biosynthesis pathway.[7][8] Ergosterol is a vital component of the fungal cell membrane, and its disruption can lead to increased membrane permeability and cell death. Undecylenic acid itself is also known to disrupt cell membrane integrity.[9]

Experimental Protocols

Standardized methods for determining the antifungal susceptibility of yeasts are crucial for reproducible research. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), adapted for the evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

4.1.1. Broth Microdilution Method (adapted from CLSI M27/EUCAST E.Def 7.3.2)

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO, depending on solubility). The final concentration of the solvent in the assay should be non-inhibitory to fungal growth.

-

Preparation of Inoculum: Culture C. albicans on Sabouraud Dextrose Agar for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

-

Assay Setup: In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium. Add the prepared fungal inoculum to each well. Include a positive control (no drug) and a negative control (no inoculum).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

Reading Results: The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the positive control.

References

- 1. Novel mechanisms of surfactants against Candida albicans growth and morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antifungal effects of undecylenic acid on the biofilm formation of Candida albicans. | Semantic Scholar [semanticscholar.org]

- 3. Antifungal effects of undecylenic acid on the biofilm formation of Candida albicans - ProQuest [proquest.com]

- 4. Undecylenic Acid Inhibits Morphogenesis of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Undecylenic acid inhibits morphogenesis of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antifungal effects of undecylenic acid on the biofilm formation of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antifungal Mechanism of Action of Lauryl Betaine Against Skin-Associated Fungus Malassezia restricta - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antifungal Mechanism of Action of Lauryl Betaine Against Skin-Associated Fungus Malassezia restricta -Mycobiology | 학회 [koreascience.kr]

- 9. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]

The Interaction of Undecylenamidopropyl Betaine with Lipid Bilayers: A Technical Guide for Researchers

An In-depth Examination of a Surfactant's Role in Membrane Dynamics

For Immediate Release

[CITY, STATE] – [Date] – This technical guide provides a comprehensive overview of the interaction between undecylenamidopropyl betaine (B1666868) and lipid bilayers, tailored for researchers, scientists, and professionals in drug development. While direct experimental studies on this specific interaction are limited in publicly available scientific literature, this document extrapolates from the known physicochemical properties of undecylenamidopropyl betaine and related compounds to provide a robust theoretical framework and practical experimental guidance.

This compound is an amphoteric surfactant, meaning it possesses both a positive and a negative charge, which allows it to interact with the complex surface of lipid bilayers.[1][2] Its structure, comprising a hydrophobic undecylenic acid tail and a hydrophilic betaine headgroup, dictates its behavior at the lipid-water interface. This guide delves into the expected mechanisms of interaction, potential effects on membrane properties, and the established experimental protocols to investigate these phenomena.

Physicochemical Properties and Synthesis of this compound

This compound is synthesized through a two-step process involving the amidation of undecylenic acid with 3-dimethylaminopropylamine (B130723) (DMAPA), followed by quaternization with chloroacetic acid.[1][2] This results in a zwitterionic molecule with a molecular weight of approximately 326.5 g/mol .[1][3] Its amphoteric nature is a key determinant of its interaction with the charged and polar headgroups of a lipid bilayer.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-[dimethyl-[3-(undec-10-enoylamino)propyl]azaniumyl]acetate | [1][3] |

| CAS Number | 133798-12-6 | [1][3] |

| Molecular Formula | C18H34N2O3 | [1][3] |

| Molecular Weight | 326.5 g/mol | [1][3] |

| Type | Amphoteric Surfactant | [1][2] |

Postulated Interactions with Lipid Bilayers

Based on its molecular structure, the interaction of this compound with a lipid bilayer can be conceptualized through the following workflow:

Caption: Postulated workflow of this compound's interaction with a lipid bilayer.

The initial interaction is likely driven by both electrostatic forces between the zwitterionic headgroup and the lipid headgroups, and hydrophobic interactions between the undecylenoyl tail and the acyl chains of the lipids. This is followed by the insertion of the hydrophobic tail into the lipid core, while the hydrophilic betaine group remains at the interface. At higher concentrations, this partitioning can lead to significant perturbation of the bilayer structure, potentially altering membrane fluidity and permeability, and could ultimately lead to the formation of micelles.

Experimental Protocols for Studying Surfactant-Lipid Bilayer Interactions

To quantitatively assess the interaction of this compound with lipid bilayers, a suite of biophysical techniques can be employed. The following are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the effect of the surfactant on the phase transition temperature (Tm) of the lipid bilayer, which provides insights into how the molecule affects membrane stability and fluidity.

Experimental Workflow:

Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.

Methodology:

-

Vesicle Preparation: Prepare multilamellar vesicles (MLVs) by hydrating a thin lipid film (e.g., dipalmitoylphosphatidylcholine, DPPC) with a buffer solution (e.g., PBS, pH 7.4).

-

Incubation: Incubate the MLV suspension with varying concentrations of this compound for a set period to ensure equilibrium is reached.

-

DSC Measurement: Transfer a precise amount of the sample and a matching reference (buffer with the same concentration of the surfactant) into DSC pans.

-

Thermal Analysis: Subject the pans to a controlled temperature scan (e.g., 1°C/min) covering the phase transition of the lipid.

-

Data Analysis: Analyze the resulting thermograms to determine the peak transition temperature (Tm) and the enthalpy of the transition (ΔH). A shift in Tm or a change in the peak shape and ΔH indicates an interaction.

Fluorescence Spectroscopy

Fluorescence spectroscopy, using probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) for the hydrophobic core and Laurdan for the headgroup region, can provide information on changes in membrane fluidity.

Experimental Workflow:

Caption: Workflow for Fluorescence Spectroscopy analysis of membrane fluidity.

Methodology:

-

Vesicle Preparation: Prepare large unilamellar vesicles (LUVs) of a specific lipid composition by extrusion.

-

Probe Incorporation: Incorporate a fluorescent probe into the LUVs. For DPH, this is typically done by adding a small volume of a concentrated stock solution in a solvent like THF or methanol (B129727) to the vesicle suspension and incubating. For Laurdan, it can be included in the initial lipid mixture.

-

Titration: In a temperature-controlled cuvette, titrate the labeled LUV suspension with a stock solution of this compound.

-

Fluorescence Measurement: After each addition and equilibration, measure the fluorescence anisotropy (for DPH) or the emission spectrum to calculate the generalized polarization (GP) for Laurdan.

-

Data Analysis: A decrease in DPH anisotropy or a shift in Laurdan's GP value indicates an increase in membrane fluidity.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of the surfactant to the lipid vesicles, providing a complete thermodynamic profile of the interaction.

Methodology:

-

Sample Preparation: Prepare LUVs in a suitable buffer. The same buffer should be used to dissolve the this compound to avoid heat of dilution effects.

-

ITC Experiment: Fill the ITC sample cell with the LUV suspension and the injection syringe with the this compound solution.

-

Titration: Perform a series of small injections of the surfactant into the LUV suspension while monitoring the heat change.

-

Data Analysis: Integrate the heat flow peaks to obtain the heat change per injection. Fit the resulting binding isotherm to a suitable model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Expected Quantitative Data and Interpretation

While specific data for this compound is not available, the following table outlines the expected outcomes and their interpretations based on the behavior of similar surfactants.

Table 2: Expected Quantitative Data from Biophysical Experiments

| Experimental Technique | Parameter Measured | Expected Effect of this compound | Interpretation |

| DSC | Phase Transition Temperature (Tm) | Decrease and broadening of the transition peak | Disruption of lipid packing, increased membrane fluidity |

| Enthalpy of Transition (ΔH) | Decrease | Reduction in the cooperativity of the phase transition | |

| Fluorescence (DPH) | Fluorescence Anisotropy (r) | Decrease | Increased rotational mobility of the probe, indicating higher fluidity in the hydrophobic core |

| Fluorescence (Laurdan) | Generalized Polarization (GP) | Decrease (red shift in emission) | Increased water penetration into the headgroup region, indicating membrane perturbation |

| ITC | Binding Affinity (Ka) | Moderate to high affinity | Spontaneous interaction with the lipid bilayer |

| Enthalpy of Binding (ΔH) | Likely exothermic | Favorable enthalpic contribution to binding, possibly from electrostatic and van der Waals interactions | |

| Entropy of Binding (ΔS) | Likely positive | Favorable entropic contribution, possibly from the release of ordered water molecules (hydrophobic effect) |

Conclusion

The interaction of this compound with lipid bilayers is a critical area of study for understanding its function in various formulations and its potential in drug delivery applications. Although direct experimental data is currently scarce, the established physicochemical properties of this amphoteric surfactant allow for the formulation of a clear hypothesis regarding its membrane interaction mechanisms. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically investigate these interactions, generate crucial quantitative data, and ultimately elucidate the precise effects of this compound on the structure and function of lipid membranes. This knowledge will be invaluable for the rational design of new products and therapeutic systems.

References

Undecylenamidopropyl Betaine: A Technical Guide to its Potential Role as a Chemical Chaperone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein misfolding and aggregation are central to the pathophysiology of numerous human diseases. Chemical chaperones, small molecules that facilitate proper protein folding and prevent aggregation, represent a promising therapeutic strategy. This technical guide explores the potential role of undecylenamidopropyl betaine (B1666868) as a chemical chaperone. As a derivative of betaine, a known osmolyte and chemical chaperone, undecylenamidopropyl betaine is hypothesized to share similar protein-stabilizing and anti-aggregation properties. This document provides a comprehensive overview of the proposed mechanisms of action, its potential impact on the unfolded protein response (UPR), relevant experimental protocols for its evaluation, and a summary of quantitative data from its parent compound, betaine.

Introduction to this compound

This compound is an amphoteric surfactant derived from undecylenic acid, a natural fatty acid obtained from castor oil, and betaine.[1][2] Its chemical name is (Carboxymethyl)dimethyl[3-[(1-oxoundecenyl)amino]propyl]ammonium hydroxide, and it is also referred to as UAB or Undecylenamidopropyl Dimethylamine Betaine.[2] The synthesis of this compound involves a two-step process: the amidation of undecylenic acid with 3-dimethylaminopropylamine (B130723) (DMAPA), followed by a quaternization reaction with chloroacetic acid.[1]

While primarily used in cosmetics and personal care products for its mild cleansing and foaming properties, its structural similarity to betaine (glycine betaine), a well-documented chemical chaperone, suggests a potential role in protein folding and stability.[2]

The Challenge of Protein Misfolding

The proper three-dimensional structure of proteins is paramount to their function. Errors in protein folding can lead to the accumulation of misfolded proteins, which can form toxic aggregates. These aggregates are implicated in a wide range of debilitating diseases, including cystic fibrosis, Alzheimer's disease, and Parkinson's disease. Chemical chaperones are small molecules that can assist in the proper folding of proteins, prevent their aggregation, and in some cases, even disaggregate pre-formed aggregates.[3][4]

Proposed Mechanism of Action as a Chemical Chaperone

The chaperone-like activity of betaine and its derivatives is thought to be mediated through the "osmolyte effect" and the "preferential exclusion" model.[5] Osmolytes are excluded from the protein's hydration shell, which thermodynamically favors a more compact, folded state of the protein. This reduces the exposure of hydrophobic residues that can lead to intermolecular aggregation.[5]

The effect of betaine on protein aggregation has been shown to be concentration-dependent.[3][4] At lower concentrations (in the low millimolar range), betaine can sometimes promote the formation of insoluble protein aggregates.[3][4] However, at higher concentrations (typically 10-20 mM and above), it tends to form soluble protein assemblies and can even solubilize pre-existing aggregates.[3][4] This dual nature highlights the importance of dose-response studies when evaluating its chaperone potential.

Modulation of the Unfolded Protein Response (UPR)

Endoplasmic reticulum (ER) stress, caused by an accumulation of unfolded or misfolded proteins in the ER lumen, activates a complex signaling network known as the Unfolded Protein Response (UPR).[6] The UPR aims to restore ER homeostasis by reducing the protein load and increasing the folding capacity. However, prolonged or severe ER stress can lead to apoptosis. The UPR is mediated by three main ER-transmembrane sensors: PERK, IRE1α, and ATF6.[6][7]

Chemical chaperones like betaine can alleviate ER stress by reducing the load of misfolded proteins.[8] This can, in turn, attenuate the UPR signaling cascade, shifting the cellular response from pro-apoptotic to pro-survival. For instance, betaine has been shown to reduce the levels of key ER stress markers such as GRP78 (BiP) and CHOP.[8]

References

- 1. Buy this compound | 133798-12-6 [smolecule.com]

- 2. deascal.com [deascal.com]

- 3. The osmolyte betaine promotes protein misfolding and disruption of protein aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemical Chaperones Improve Protein Secretion and Rescue Mutant Factor VIII in Mice with Hemophilia A | PLOS One [journals.plos.org]

- 6. mdpi.com [mdpi.com]

- 7. The unfolded protein response is required to maintain the integrity of the endoplasmic reticulum, prevent oxidative stress and preserve differentiation in β-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Betaine ameliorates heat stress-induced apoptosis by affecting oxidative and endoplasmic reticulum stress in mouse Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Thermal Stability of Undecylenamidopropyl Betaine Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undecylenamidopropyl betaine (B1666868) is a zwitterionic surfactant valued in the pharmaceutical and cosmetic industries for its mildness, superior foaming capabilities, and stability across a broad pH range. A critical parameter for its application in various formulations is its thermal stability, which dictates storage conditions, manufacturing processes, and shelf-life. This technical guide provides a comprehensive overview of the thermal stability of undecylenamidopropyl betaine solutions. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide leverages data from the closely related and structurally similar cocamidopropyl betaine (CAPB) to provide a scientifically grounded perspective. Furthermore, this document outlines detailed experimental protocols for determining the thermal stability of such surfactants and presents a logical workflow for these investigations.

Introduction to this compound

This compound is an amphoteric surfactant derived from undecylenic acid, a fatty acid obtained from castor oil.[1] Its molecular structure contains both a cationic quaternary ammonium (B1175870) group and an anionic carboxylate group, rendering it zwitterionic. This unique structure imparts desirable properties such as excellent detergency, foam boosting, and viscosity building in formulations.[1] It is known to be stable and effective over a wide pH range.[2] General chemical stability is a known attribute of amidopropyl betaines, with products being stable under normal storage conditions.[3]

Thermal Stability Profile

The thermal stability of a surfactant is a critical factor in formulation development, influencing everything from manufacturing temperature parameters to long-term storage and product efficacy. High temperatures can lead to the degradation of the surfactant molecule, resulting in loss of performance, changes in pH, and the formation of potentially undesirable byproducts.

Decomposition Temperature

Factors Influencing Thermal Stability

The thermal stability of this compound in solution can be influenced by several factors:

-

pH: While stable over a wide pH range, extreme pH values combined with high temperatures can accelerate hydrolysis of the amide linkage.

-

Presence of Impurities: Manufacturing byproducts or other formulation ingredients can potentially catalyze degradation reactions.

-

Atmosphere: The presence of oxygen can lead to oxidative degradation at elevated temperatures.

Quantitative Data on Structurally Similar Betaines

To provide a quantitative context, the following table summarizes thermal stability data for cocamidopropyl betaine, a structurally analogous and widely studied amphoteric surfactant.

| Parameter | Value | Method | Source |

| Decomposition Range | 208°C - 280°C | Not Specified | [4] |

| Decomposition Temperature | > 250°C | Not Specified | [3] |

| Recommended Max Temperature | < 100°C | Not Specified | [3] |

It is crucial to note that this data is for cocamidopropyl betaine and should be used as an estimation for this compound. Experimental verification is highly recommended.

Experimental Protocols for Thermal Stability Assessment

To determine the precise thermal stability of this compound solutions, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of thermal degradation.

-

Objective: To determine the temperature at which the surfactant begins to decompose.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Methodology:

-

Place a small, accurately weighed sample (typically 5-10 mg) of the this compound solution into a TGA pan.

-

Heat the sample under a controlled nitrogen atmosphere (to prevent oxidation) from ambient temperature to a temperature beyond the expected decomposition point (e.g., 300°C).

-

Use a constant heating rate, for example, 10°C/min.

-

Record the mass of the sample as a function of temperature.

-

The onset of decomposition is identified as the temperature at which a significant mass loss begins.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect thermal events such as melting, crystallization, and decomposition.

-

Objective: To identify the temperatures of thermal transitions and to quantify the enthalpy changes associated with them.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Methodology:

-

Accurately weigh a small sample (typically 5-10 mg) of the this compound solution into a DSC pan and seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10°C/min) over a desired temperature range (e.g., ambient to 300°C).

-

Record the heat flow to the sample relative to the reference.

-

Endothermic or exothermic peaks in the DSC thermogram indicate thermal events such as decomposition.

-

Accelerated Stability Testing (Isothermal Stress Testing)

This method is used to predict the long-term stability and shelf-life of a product by subjecting it to elevated temperatures for a shorter period.

-

Objective: To determine the degradation kinetics and predict the shelf-life of this compound solutions at various storage temperatures.

-

Methodology:

-

Prepare multiple samples of the this compound solution in sealed, appropriate containers.

-

Store the samples at a minimum of three different elevated temperatures (e.g., 40°C, 50°C, and 60°C).

-

At specified time intervals (e.g., 0, 1, 2, 4, and 8 weeks), withdraw samples from each temperature condition.

-

Analyze the samples for key stability-indicating parameters, such as:

-

Appearance (color, clarity)

-

pH

-

Assay of this compound (using a validated HPLC method)

-

Presence of degradation products (using HPLC or LC-MS)

-

-

Plot the concentration of this compound versus time for each temperature.

-

Determine the degradation rate constant (k) at each temperature.

-

Construct an Arrhenius plot by plotting the natural logarithm of the rate constants (ln k) against the reciprocal of the absolute temperature (1/T).

-

The activation energy (Ea) for the degradation reaction can be calculated from the slope of the Arrhenius plot, and the shelf-life at desired storage conditions (e.g., 25°C) can be extrapolated.

-

Visualization of Experimental Workflow

The following diagram illustrates a comprehensive workflow for the thermal stability assessment of a surfactant solution like this compound.

Conclusion

While direct quantitative thermal stability data for this compound remains elusive in publicly available literature, a strong inference can be drawn from its structural analogue, cocamidopropyl betaine. It is anticipated that this compound is a thermally stable surfactant under typical formulation and storage conditions, with significant decomposition likely occurring above 200°C. However, to ensure product quality and safety, it is imperative for researchers, scientists, and drug development professionals to conduct empirical thermal stability studies. The detailed experimental protocols for TGA, DSC, and accelerated stability testing provided in this guide offer a robust framework for generating the necessary data to fully characterize the thermal behavior of this compound solutions, thereby ensuring the development of safe, stable, and efficacious products.

References

Methodological & Application

Determining the Critical Micelle Concentration of Undecylenamidopropyl Betaine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the determination of the critical micelle concentration (CMC) of Undecylenamidopropyl betaine (B1666868), an amphoteric surfactant widely used in cosmetics, personal care products, and pharmaceutical formulations. Understanding the CMC is crucial for optimizing formulations, ensuring product stability, and controlling the delivery of active ingredients.

Introduction to Undecylenamidopropyl Betaine and its Critical Micelle Concentration

This compound is a zwitterionic surfactant, meaning its molecular structure contains both a positive and a negative charge, rendering it effective over a wide pH range.[1] Like other surfactants, at low concentrations in an aqueous solution, this compound molecules exist as individual monomers. As the concentration increases, these monomers begin to self-assemble into organized spherical structures known as micelles. The concentration at which this self-assembly begins is termed the critical micelle concentration (CMC).[2][3] The CMC is a fundamental property of a surfactant and its determination is essential for various applications.

Data Summary: Critical Micelle Concentration of Amidopropyl Betaines

Quantitative data for the specific CMC of this compound is not widely published. However, data for structurally similar amidopropyl betaines, such as Cocamidopropyl Betaine (CAPB) and Lauramidopropyl Betaine (LAPB), provide valuable reference points. One source indicates a general CMC range for this compound.

| Surfactant | Method | CMC (g/L) | CMC (mM) | Reference |

| This compound | Not Specified | - | 0.2 - 1.0 | [1] |

| Cocamidopropyl Betaine (CAPB) | Pendant Drop Tensiometry | ≈ 0.1 | - | [4] |

| Lauramidopropyl Betaine (LAPB) | Pendant Drop Tensiometry | ≈ 0.2 | - | [4] |

Note: The molecular weight of this compound is approximately 326.48 g/mol .[5] This can be used to convert between g/L and mM. The CMC values can be influenced by factors such as temperature, pH, and the presence of electrolytes.[3]

Experimental Protocols for CMC Determination

Several techniques can be employed to determine the CMC of this compound. The most common and suitable methods for amphoteric surfactants are surface tensiometry, conductometry, and fluorescence spectroscopy.

Surface Tensiometry

Principle: Surface tension of a surfactant solution decreases as the concentration of the surfactant increases because the surfactant molecules accumulate at the air-water interface. Once the surface is saturated, the surfactant molecules begin to form micelles in the bulk of the solution, and the surface tension remains relatively constant with further increases in concentration. The CMC is the concentration at which this break in the surface tension versus concentration plot occurs.[6]

Experimental Workflow:

Caption: Workflow for CMC determination by surface tensiometry.

Protocol:

-

Solution Preparation:

-

Prepare a concentrated stock solution of this compound in high-purity deionized water.

-

Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC (e.g., from 0.01 g/L to 1.0 g/L).

-

-

Instrumentation and Measurement:

-

Use a surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).

-

Calibrate the instrument according to the manufacturer's instructions, typically with deionized water.

-

Measure the surface tension of each dilution, starting from the most dilute solution to the most concentrated.

-

Ensure the temperature of the solutions is constant throughout the experiment.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).

-

The plot will typically show two linear regions. The CMC is determined from the intersection of the two extrapolated linear portions of the curve.

-

Conductometry

Principle: For ionic or zwitterionic surfactants, the electrical conductivity of the solution changes with surfactant concentration. Below the CMC, the conductivity increases linearly with concentration as more charge-carrying monomers are added. Above the CMC, the rate of conductivity increase changes because the newly added surfactant molecules form micelles. Micelles are larger and have a lower mobility than individual ions, and they also bind some of the counter-ions, leading to a change in the slope of the conductivity versus concentration plot. The break point in this plot corresponds to the CMC.[7][8]

Experimental Workflow:

Caption: Workflow for CMC determination by conductometry.

Protocol:

-

Solution Preparation:

-

Prepare a stock solution of this compound in high-conductivity deionized water.

-

Prepare a series of dilutions spanning the expected CMC range.

-

-

Instrumentation and Measurement:

-

Use a calibrated conductivity meter with a temperature probe.

-

Maintain a constant temperature for all solutions using a water bath.

-

Measure the conductivity of each solution, ensuring the electrode is properly rinsed with the solution to be measured before recording the value.

-

-